molecular formula C17H16ClNO4 B4193753 3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid

3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid

Cat. No. B4193753
M. Wt: 333.8 g/mol
InChI Key: JRVWZUMLZDHWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid, also known as CPMA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CPMA is a member of the benzoic acid family and is widely used in biochemical and physiological research.

Mechanism of Action

The mechanism of action of 3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid is not fully understood. However, it has been suggested that 3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid inhibits the activity of enzymes involved in cell growth and division, leading to the inhibition of cancer cell growth. It has also been suggested that 3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid modulates the immune system and reduces inflammation by inhibiting the production of cytokines.
Biochemical and Physiological Effects:
3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. 3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid is also highly soluble in water, making it easy to administer in experiments. However, 3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid has some limitations. It has a short half-life and is rapidly metabolized in the body, which may limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on 3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid. One potential direction is to investigate its potential as a cancer therapy. Further studies are needed to determine its effectiveness in vivo and to optimize its dosage and administration. Another potential direction is to investigate its effects on the immune system and inflammation in various disease states. Additionally, further studies are needed to determine the optimal conditions for 3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid administration in experiments and to identify any potential side effects.

Scientific Research Applications

3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid has a wide range of potential applications in scientific research. It has been used as a tool to study the effects of benzoic acid derivatives on biological systems. 3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy. It has also been used to study the effects of benzoic acid derivatives on the immune system and inflammation.

properties

IUPAC Name

3-[2-(3-chlorophenoxy)propanoylamino]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-10-6-7-12(17(21)22)8-15(10)19-16(20)11(2)23-14-5-3-4-13(18)9-14/h3-9,11H,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVWZUMLZDHWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C(C)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-(3-Chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.